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molecular formula C3H6NO2- B8479999 Dimethylcarbamate

Dimethylcarbamate

Cat. No. B8479999
M. Wt: 88.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-M
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Patent
US04435206

Procedure details

To 2-amino-4,6-dimethylpyrimidine (10 g) dissolved in dimethylcarbamate (80 ml) was added sodium methoxide (4.4 g) and the mixture refluxed for four hours. The mixture was cooled and acetic acid (5 ml) was added. The mixture was then partitioned between water (100 ml) and methylene chloride (300 ml). A second methylene chloride extraction of the aqueous phase was made and the combined methylene chloride phase washed with water (50 ml) containing NH4Cl. The solvent was evaporated and the residue triturated with a methylene chloride/1-chlorobutane mixture. The filtrate, on concentration and addition of hexane gave 6.7 g of the pure carbamate, m.p. 80°-85° C. IR: NH at 3200 cm-1, carbonyl at 1745 cm-1. NMR: 2.4 ppm, 2×CH3, singlet, ArH 6.75 ppm 1H, singlet, 8.9 ppm, NH, broad.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O-].[Na+].[C:13]([OH:16])(=[O:15])C>CN(C)C(=O)[O-]>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([NH:1][C:13](=[O:15])[O:16][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C([O-])=O)C
Step Two
Name
sodium methoxide
Quantity
4.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between water (100 ml) and methylene chloride (300 ml)
EXTRACTION
Type
EXTRACTION
Details
A second methylene chloride extraction of the aqueous phase
WASH
Type
WASH
Details
the combined methylene chloride phase washed with water (50 ml)
ADDITION
Type
ADDITION
Details
containing NH4Cl
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with a methylene chloride/1-chlorobutane mixture
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate, on concentration and addition of hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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